This compound falls under the category of pyridazine derivatives, which are nitrogen-containing heterocycles. Pyridazines are recognized for their diverse biological activities and are often explored for their pharmacological properties. The compound is classified as a carboxylic acid due to the presence of the carboxyl group (-COOH), which contributes to its acidity and reactivity.
The synthesis of 3-Methylpyridazine-4-carboxylic acid can be achieved through various methods, including:
The synthesis typically requires careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. For example, reactions may be conducted at elevated temperatures (around 200°C) and under controlled atmospheres to prevent degradation of sensitive intermediates.
The molecular structure of 3-Methylpyridazine-4-carboxylic acid features:
Key structural data includes:
3-Methylpyridazine-4-carboxylic acid can participate in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, affecting both yield and selectivity. For instance, using strong acids for esterification typically results in higher yields compared to milder conditions.
The mechanism of action for 3-Methylpyridazine-4-carboxylic acid primarily involves its interaction with biological targets through its functional groups:
This compound may influence various biochemical pathways, particularly those involving enzymatic reactions where carboxylic acids play a role as substrates or inhibitors.
3-Methylpyridazine-4-carboxylic acid has several notable applications:
Pyridazine derivatives represent a privileged scaffold in medicinal chemistry due to their distinct physicochemical properties and diverse pharmacological applications. Characterized by a six-membered ring containing two adjacent nitrogen atoms, pyridazine exhibits a high dipole moment (~3.94 D) that promotes strong π-π stacking interactions with biological targets. This heterocycle also serves as a robust hydrogen-bonding platform, engaging in both donor and acceptor interactions critical for molecular recognition [3] [6]. The intrinsic polarity of pyridazine derivatives enhances aqueous solubility—a significant advantage over phenyl rings in drug design—while simultaneously reducing cardiotoxicity risks through diminished interaction with the cardiac hERG potassium channel [3].
Notably, pyridazine-containing drugs have achieved clinical validation with the FDA approvals of relugolix (gonadotropin-releasing hormone receptor antagonist for uterine fibroids) and deucravacitinib (allosteric TYK2 inhibitor for psoriasis). These milestones underscore the scaffold's therapeutic relevance [3]. Pyridazine derivatives demonstrate broad bioactivity spectra, including:
Table 1: Bioactive Pyridazine Derivatives in Therapeutics
Compound Class | Biological Activity | Molecular Target |
---|---|---|
Cilazapril | Antihypertensive | Angiotensin-converting enzyme |
Minaprine | Antidepressant | Monoamine oxidase modulation |
Cadralazine | Vasodilator | Vascular smooth muscle |
Pyridate | Herbicide | Photosystem II inhibitor |
3-Methylpyridazine-4-carboxylic acid (CAS: 933715-17-4) integrates two strategically positioned functional groups that synergistically enhance its utility in drug design. The molecular framework consists of a pyridazine core substituted at C3 with a methyl group and at C4 with a carboxylic acid moiety. This configuration combines the electronic effects of the heterocycle with the steric and metabolic influences of the substituents [2] [5].
The carboxylic acid group serves as a versatile pharmacophore element that:
Concurrently, the C3-methyl group contributes to:
Table 2: Structural and Physicochemical Profile of 3-Methylpyridazine-4-carboxylic Acid
Property | Value/Descriptor | Experimental Source |
---|---|---|
Molecular formula | C₆H₆N₂O₂ | PubChem [9] |
Molecular weight | 138.12 g/mol | BLD Pharm [2] |
SMILES notation | O=C(C1=CC=NN=C1C)O | Supplier documentation [2] |
Hydrogen bond acceptors | 4 (2 N, 2 O) | Computational analysis [10] |
Hydrogen bond donors | 1 (carboxylic OH) | Spectroscopic data [10] |
Topological polar surface area | 65.5 Ų | DFT calculations [10] |
This balanced molecular architecture positions 3-methylpyridazine-4-carboxylic acid as a versatile building block for kinase inhibitors, antibacterial agents, and herbicide precursors. Its structural features facilitate synthetic elaboration while maintaining favorable drug-like properties through the pyridazine scaffold's inherent capacity to reduce cytochrome P450 inhibition [3] [5].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0